molecular formula C15H19N3O2S B7501506 N-(benzamidocarbamothioyl)cyclohexanecarboxamide

N-(benzamidocarbamothioyl)cyclohexanecarboxamide

Numéro de catalogue B7501506
Poids moléculaire: 305.4 g/mol
Clé InChI: PNYHTKZXAVZBKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzamidocarbamothioyl)cyclohexanecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is a non-selective cation channel that is primarily expressed in sensory neurons. The TRPV1 receptor is involved in the perception of pain and temperature, and its antagonism has been shown to have potential therapeutic applications.

Mécanisme D'action

N-(benzamidocarbamothioyl)cyclohexanecarboxamide acts as a selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and temperature. By blocking the activity of this receptor, N-(benzamidocarbamothioyl)cyclohexanecarboxamide can reduce the perception of pain and temperature, making it a potential therapeutic agent for the treatment of pain and other conditions.
Biochemical and Physiological Effects
N-(benzamidocarbamothioyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(benzamidocarbamothioyl)cyclohexanecarboxamide has been shown to reduce pain sensitivity and inflammation, as well as to have anxiolytic and antidepressant effects. N-(benzamidocarbamothioyl)cyclohexanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(benzamidocarbamothioyl)cyclohexanecarboxamide as a research tool is its selective antagonism of the TRPV1 receptor, which allows for the specific targeting of this receptor in experimental settings. However, one limitation of N-(benzamidocarbamothioyl)cyclohexanecarboxamide is that its effects on other receptors and ion channels are not well understood, which could limit its usefulness in certain experimental contexts.

Orientations Futures

There are a number of potential future directions for research on N-(benzamidocarbamothioyl)cyclohexanecarboxamide. One area of interest is the development of more selective TRPV1 antagonists that could be used in the treatment of pain and other conditions. Another area of interest is the exploration of the potential use of N-(benzamidocarbamothioyl)cyclohexanecarboxamide in the treatment of other conditions, such as anxiety, depression, and epilepsy. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(benzamidocarbamothioyl)cyclohexanecarboxamide, including its effects on other receptors and ion channels.

Méthodes De Synthèse

N-(benzamidocarbamothioyl)cyclohexanecarboxamide can be synthesized using a multi-step process that involves the condensation of cyclohexanecarboxylic acid with benzoyl chloride to form benzoylcyclohexanecarboxylic acid, which is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. This derivative is then reacted with benzoyl isothiocyanate to form the final product, N-(benzamidocarbamothioyl)cyclohexanecarboxamide.

Applications De Recherche Scientifique

N-(benzamidocarbamothioyl)cyclohexanecarboxamide has been extensively studied for its potential use in scientific research, particularly in the field of pain management. Its selective antagonism of the TRPV1 receptor has been shown to have potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and inflammatory pain. N-(benzamidocarbamothioyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of other conditions, such as anxiety, depression, and epilepsy.

Propriétés

IUPAC Name

N-(benzamidocarbamothioyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYHTKZXAVZBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzamidocarbamothioyl)cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.